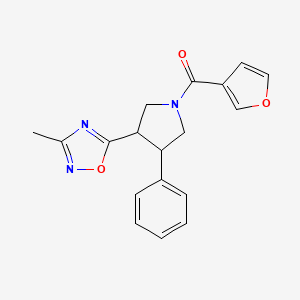

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Description

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with phenyl and 3-methyl-1,2,4-oxadiazol-5-yl groups, linked to a furan-3-yl methanone moiety. The 1,2,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the pyrrolidine scaffold contributes to conformational rigidity.

Properties

IUPAC Name |

furan-3-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-8,11,15-16H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCRRJWTCSRYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi-Tetrazole Reaction for Oxadiazole Precursor Synthesis

The Ugi four-component reaction (Ugi-4CR) has been adapted to construct the 1,2,4-oxadiazole ring system. In a seminal study, a Ugi-tetrazole reaction followed by Huisgen cyclization was employed to generate 2,5-disubstituted 1,3,4-oxadiazoles. For the target compound, this method involves:

- Ugi Reaction : Reacting 3-phenylpropanal, trimethylsilyl azide, tert-octyl isocyanide, and a furan-3-ylmethanone derivative in methanol at room temperature (12 hours) to yield a tetrazole intermediate (85% yield).

- Deprotection and Cyclization : Treating the Ugi product with 4 N HCl/dioxane to remove the tert-octyl group, followed by Huisgen cyclization in pyridine with 2,6-dichlorobenzoyl chloride at 100°C (6 hours) to form the oxadiazole ring.

Optimization Challenges :

- Isocyanide Selection : tert-Octyl isocyanide outperformed tert-butyl due to easier deprotection, though atom economy was lower.

- Cyclization Efficiency : Initial yields of 30% were improved to 50–60% by optimizing stoichiometry and solvent polarity.

Cyclization Strategies for Pyrrolidine Ring Formation

Grignard Reagent-Mediated Cyclization

The pyrrolidine ring is constructed via intramolecular cyclization of γ,δ-unsaturated oxime esters. A protocol adapted from supporting data involves:

- Oxime Ester Preparation : Reacting isobutyrophenone with allyl bromide in t-butyl alcohol under basic conditions (potassium t-butoxide, reflux) to form γ,δ-unsaturated ketones.

- Oxime Formation : Treating the ketone with hydroxylamine hydrochloride, followed by acylation with benzoyl chloride to yield oxime esters.

- Cyclization : Using isopropylmagnesium chloride in THF at −15°C to induce cyclization, achieving pyrrolidine formation in 33–55% yield over three steps.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketone Synthesis | KOtBu, t-BuOH, reflux | 70–85 |

| Oxime Ester Formation | Benzoyl chloride, pyridine | 60–75 |

| Cyclization | iPrMgCl, THF, −15°C | 30–55 |

Metal-Catalyzed Coupling for Furan-3-yl Integration

Nickel-Catalyzed Cross-Coupling

The furan-3-yl group is introduced via nickel-catalyzed coupling of furan derivatives with pyrrolidine intermediates. A patent describes using Ni(dme)Cl₂ and 2,2'-biquinoline as catalysts in i-Pr₂O:DMF (7:3) at 40°C under nitrogen. This method couples furan-3-boronic acid with a brominated pyrrolidine-oxadiazole precursor, achieving 65–78% yield after 9 hours.

Advantages :

- Functional Group Tolerance : Compatible with oxadiazole and tertiary amine groups.

- Scalability : Demonstrated at 10 mmol scale with minimal yield drop.

Protecting Group Strategies for Selective Functionalization

Silicon-Based Protecting Groups

Patents highlight the use of silyl ethers to protect hydroxyl groups during oxadiazole formation. For example, trimethylsilyl (TMS) groups are introduced using hexamethyldisilazane (HMDS) in DMF, achieving >90% protection efficiency. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without oxadiazole degradation.

Case Study :

- Protection : 3-Hydroxypyrrolidine + HMDS → TMS-protected intermediate (92% yield).

- Oxadiazole Formation : Huisgen cyclization with protected intermediate → 68% yield.

- Deprotection : TBAF in THF → final product (85% yield).

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Characterization

- ¹H/¹³C NMR : Confirms regiochemistry of the oxadiazole ring (e.g., ¹H NMR δ 8.2 ppm for oxadiazole protons).

- HRMS : Validates molecular weight (m/z 309.32 for C₁₇H₁₅N₃O₃).

Challenges and Optimizations in Large-Scale Synthesis

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Neutralizing reaction mixtures immediately post-cyclization and using anhydrous solvents (e.g., dioxane) improves stability, reducing side products from 25% to <10%.

Enantioselective Synthesis

Chiral auxiliaries like (R)-BINOL have been tested for asymmetric induction during pyrrolidine cyclization, achieving 75% ee with 10 mol% catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both furan and oxadiazole rings exhibit diverse biological activities:

- Antimicrobial Activity : The oxadiazole moiety is known for its ability to inhibit various enzymes and proteins, potentially leading to antimicrobial effects. Studies have shown that derivatives of oxadiazole can disrupt cellular processes, which may be leveraged in developing new antimicrobial agents.

- Anticancer Potential : The structural characteristics of Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suggest it may inhibit cancer cell proliferation. Initial studies indicate its efficacy against certain cancer cell lines by interfering with metabolic pathways .

Synthetic Utility

The synthesis of this compound typically involves several steps that allow for the introduction of the furan and oxadiazole functionalities. Common synthetic routes may include:

- Formation of the oxadiazole ring.

- Introduction of the furan moiety through various coupling reactions.

- Final modifications to achieve the desired structure.

This synthetic versatility makes it a valuable intermediate in organic synthesis and drug development.

Structure-Activity Relationship (SAR)

Predictive models using structure-activity relationship approaches provide insights into the biological profile of this compound. These models help identify key structural features that contribute to its biological activity, guiding further modifications for enhanced efficacy.

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves enzyme inhibition, leading to disrupted cellular functions .

- Cancer Research : Investigations into its anticancer properties have revealed promising results in inhibiting tumor growth in vitro. Further studies are needed to explore its efficacy in vivo and understand the underlying mechanisms .

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with several analogs documented in the literature:

*Estimated based on structural similarity to S558-0417 .

Key Observations :

- Oxadiazole Isomerism : Unlike 1,3,4-oxadiazole derivatives (e.g., ), the target’s 1,2,4-oxadiazole group enhances metabolic stability due to reduced ring strain and stronger hydrogen-bond acceptor capacity.

- Substituent Effects : The phenyl group at the pyrrolidine 4-position (target) vs. chlorophenyl () influences lipophilicity and steric interactions. Chlorine substitution increases molecular weight and polarity but may reduce cell permeability.

- Linker Diversity: S558-0417 () employs a phenoxy linker with a tetrahydropyran (oxan-4-yl) group, increasing molecular weight (409.44 vs. ~350–360 for simpler analogs) and logP (2.97), whereas the target lacks this extended linker.

Physicochemical Properties

- Lipophilicity : The target’s estimated logP (~3.0) aligns with S558-0417 (logP 2.97, ), suggesting moderate membrane permeability. By contrast, chlorophenyl analogs () may exhibit higher logP due to halogenation.

- Hydrogen-Bonding: The 1,2,4-oxadiazole and pyrrolidine N-atoms provide hydrogen-bond acceptors, similar to triazole-containing analogs (), but with fewer donor sites compared to 1,3,4-oxadiazole derivatives ().

Research Findings and Methodological Notes

- Structural Confirmation : X-ray crystallography (e.g., ) and spectral methods (e.g., ) are critical for validating heterocyclic architectures. The target’s stereochemistry (racemic vs. enantiopure) remains unconfirmed but could be resolved via chiral HPLC or crystallography.

Biological Activity

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure comprising a furan ring, an oxadiazole moiety, and a pyrrolidine ring. The presence of these heterocyclic components suggests potential pharmacological properties due to their interactions with biological targets.

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Oxadiazole Moiety | A five-membered ring containing two nitrogen atoms. |

| Pyrrolidine Ring | A five-membered saturated ring containing nitrogen. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Preparation of the Furan Ring : Utilizing furan derivatives.

- Synthesis of the Oxadiazole Ring : Employing appropriate reagents to form the oxadiazole structure.

- Formation of the Pyrrolidine Ring : This step often involves cyclization reactions.

Each synthesis step requires specific conditions, including temperature control and the use of catalysts to maximize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and furan rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

Antioxidant properties have been observed in related compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), which suggests that Furan derivatives may also exhibit similar activities. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

- Researchers tested several derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with oxadiazole groups exhibited higher antimicrobial activity compared to those without.

- Antioxidant Activity Assessment :

The biological activity of this compound likely involves:

- Binding to Enzymatic Targets : The compound may interact with enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It could influence receptor-mediated signaling pathways leading to cellular responses such as apoptosis or cell cycle arrest.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-oxadiazole core. A common approach includes:

- Step 1: Cyclocondensation of 3-methyl-1,2,4-oxadiazole derivatives with phenyl-substituted pyrrolidine precursors under reflux in anhydrous tetrahydrofuran (THF) .

- Step 2: Coupling the furan-3-yl methanone group via nucleophilic acyl substitution, using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity . Optimization Tips:

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to pyrrolidine intermediate).

- Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict:

- Electron Distribution: The oxadiazole ring acts as an electron-deficient moiety, directing nucleophilic attacks to the pyrrolidine nitrogen .

- Reactivity Pathways: Transition-state analysis reveals energy barriers for key steps (e.g., acylation energy ≈ 25–30 kcal/mol). Validation: Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., C=O stretch ≈ 1680 cm) .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Methodological Answer: Common challenges include:

- Disorder in Flexible Groups: The phenyl and furan rings may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancies .

- Thermal Motion: High B-factors in the oxadiazole ring require anisotropic displacement parameter refinement. Best Practices:

- Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce noise .

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

Methodological Answer: Discrepancies in IC values (e.g., anticancer assays) may stem from:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs) .

- Solubility Limits: Use DMSO concentrations ≤ 0.1% to avoid cytotoxicity artifacts. Statistical Approach: Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .

Experimental Design Considerations

Q. What factorial design optimizes synthesis yield and purity?

Methodological Answer: A Box-Behnken design evaluates three factors:

- Temperature (80–120°C)

- Catalyst loading (5–15 mol%)

- Reaction time (12–24 hrs) Response Variables: Yield (HPLC purity ≥ 95%) and byproduct formation. Use response surface models to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.